molecular formula C9H10N2OS B11902602 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

2-Propylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11902602
M. Wt: 194.26 g/mol
InChI Key: SPTPGFIELMQWMF-UHFFFAOYSA-N
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Description

2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound belonging to the thienopyrimidinone class, a scaffold recognized for its significant versatility and potential in medicinal chemistry research. This specific derivative features a propyl chain at the 2-position of the fused heterocyclic system, which may influence its physicochemical properties and biological interactions. The core structure is a subject of ongoing investigation in several therapeutic areas. The thienopyrimidinone scaffold is a privileged structure in drug discovery, with documented scientific interest in its application against infectious diseases. Research into closely related analogues has demonstrated potent antiplasmodial activity against both the blood and liver stages of Plasmodium parasites, highlighting its potential as a starting point for novel antimalarial therapies . Furthermore, specific thienopyrimidinone derivatives have been identified as novel allosteric inhibitors of HIV-1 integrase (IN) , a critical viral enzyme . These compounds, which do not function as classic metal chelators, appear to inhibit the LEDGF/p75-dependent activity of IN, presenting a promising strategy to overcome resistance to established strand transfer inhibitors . The structural motif is also explored for its antimycobacterial properties , with novel compounds being investigated to tackle drug-resistant strains of Mycobacterium tuberculosis . Researchers value this chemical class for its potential to hit multiple, challenging biological targets. The provided this compound is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening within these and other exploratory research programs. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-propyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C9H10N2OS/c1-2-3-7-10-6-4-5-13-8(6)9(12)11-7/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

SPTPGFIELMQWMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=O)N1)SC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Propylthieno 3,2 D Pyrimidin 4 3h One

Synthesis of the Thieno[3,2-d]pyrimidine (B1254671) Core

The construction of the fused thieno[3,2-d]pyrimidine ring system is a critical step in the synthesis of the target compound. Various synthetic routes have been developed, primarily relying on the initial formation of a substituted thiophene (B33073) ring followed by the annulation of the pyrimidine (B1678525) ring.

Cyclocondensation Reactions for Core Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the thieno[3,2-d]pyrimidine core. These reactions typically involve the condensation of a suitably functionalized thiophene precursor with a one-carbon synthon, which provides the final carbon atom needed to close the pyrimidine ring. A prevalent method involves the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with reagents like formic acid or formamide (B127407) under heating. nih.govscielo.br For instance, heating a 2-aminothiophene-3-carboxamide with formic acid can lead to the formation of the thieno[3,2-d]pyrimidin-4(3H)-one structure. nih.gov

Another approach involves the use of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govresearchgate.net This reagent reacts with a 2-aminothiophene-3-carboxylate to form an intermediate amidine, which can then be cyclized with an appropriate amine to yield the thieno[3,2-d]pyrimidin-4(3H)-one core. nih.gov

Gewald Reaction-Based Approaches for Thiophene Precursors

The Gewald reaction is a powerful and versatile multicomponent reaction used to synthesize highly substituted 2-aminothiophenes, which are key precursors for thieno[3,2-d]pyrimidines. scielo.brnih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst. scielo.brnih.gov The resulting 2-aminothiophene is then further functionalized and cyclized to form the desired thieno[3,2-d]pyrimidine system. The use of microwave irradiation has been shown to accelerate these reactions and often leads to higher yields. researchgate.net

Synthesis from 2-Aminothiophene-3-Carboxylates and Derivatives

A significant number of synthetic routes towards thieno[3,2-d]pyrimidines commence with 2-aminothiophene-3-carboxylates or their corresponding amides and nitriles. nih.govscielo.brnih.govnih.gov These precursors offer a versatile platform for the construction of the pyrimidine ring.

For example, 2-aminothiophene-3-carboxylic acid esters can be reacted with formamide under reflux conditions to yield the corresponding thieno[3,2-d]pyrimidin-4-ones. nih.gov Alternatively, these esters can be converted to the more reactive 2-aminothiophene-3-carboxamides, which readily undergo cyclization with various one-carbon synthons.

The reaction of 2-aminothiophene-3-carbonitriles with formic acid or other cyclizing agents also provides a direct route to the thieno[3,2-d]pyrimidine skeleton. scielo.br

Table 1: Selected Synthetic Methods for the Thieno[3,2-d]pyrimidine Core

Starting MaterialReagents and ConditionsProductReference(s)
2-Aminothiophene-3-carboxamideFormic acid, heatThieno[3,2-d]pyrimidin-4(3H)-one nih.gov
Methyl 3-amino-5-arylthiophene-2-carboxylateN,N-dimethylformamide dimethyl acetal (DMF-DMA), then amine, heat3-Substituted-6-arylthieno[3,2-d]pyrimidin-4(3H)-one nih.gov
Ketone/Aldehyde, Active Methylene Nitrile, SulfurBase (e.g., triethylamine)2-Aminothiophene derivative scielo.brnih.gov
2-Aminothiophene-3-carboxylic acid esterFormamide, refluxThieno[3,2-d]pyrimidin-4-one nih.gov

Alternative Cyclization Pathways for the Thienopyrimidine System

Beyond the more common methods, alternative cyclization strategies have been explored to generate the thieno[3,2-d]pyrimidine system. One such method involves the Dimroth rearrangement. scielo.brresearchgate.net This rearrangement can occur during the cyclization of certain thiophene precursors, leading to the formation of the thieno[2,3-d]pyrimidine (B153573) isomer. However, careful selection of reactants and conditions can favor the desired thieno[3,2-d]pyrimidine product.

Another alternative involves the construction of the thiophene ring onto a pre-existing pyrimidine structure, although this approach is less common. researchgate.net Additionally, intramolecular cyclization of appropriately substituted thiophene derivatives, such as thienylureas, can also lead to the formation of the thieno[3,2-d]pyrimidine core. researchgate.net

Introduction and Modification of the 2-Propyl Moiety

Once the thieno[3,2-d]pyrimidin-4(3H)-one core is established, the next crucial step is the introduction of the propyl group at the 2-position of the heterocyclic system.

Alkylation Strategies for N-3 Propylation

While the primary focus is on the 2-propyl substituent, it is important to note that the nitrogen at the 3-position (N-3) of the pyrimidinone ring is also a common site for alkylation. This is often achieved by treating the thieno[3,2-d]pyrimidin-4(3H)-one with an alkyl halide (e.g., propyl iodide or propyl bromide) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. nih.gov This reaction leads to the formation of N-3 alkylated derivatives. It is crucial to control the reaction conditions to ensure selective alkylation at the desired position.

Advanced Chemical Transformations and Scaffold Diversification

Advanced synthetic strategies enable the modification of the 2-propylthieno[3,2-d]pyrimidin-4(3H)-one core, leading to a diverse range of derivatives with potentially enhanced biological activities. These transformations often target the reactive positions of the thienopyrimidine ring system.

The introduction of amino, thio, and amido groups onto the thienopyrimidine scaffold can significantly alter the physicochemical properties and biological activity of the parent compound. These functionalizations are typically achieved through nucleophilic substitution reactions at the C4 position, which is activated by the adjacent carbonyl group and the pyrimidine ring nitrogen atoms.

Amination: The reaction of 4-chloro-substituted thienopyrimidines with various amines or N-methylpiperazine is a common method for introducing amino functionalities. nih.govnih.gov For instance, 4-substituted-aminothieno[2,3-d]pyrimidine derivatives have been synthesized by reacting the corresponding 4-chlorothieno[2,3-d]pyrimidine (B15048) with amines like morpholine (B109124) or 1,3-propanediamine. nih.gov This approach has been utilized to generate libraries of compounds for screening purposes.

Thiolation: Thionation of the carbonyl group at C4 of the thieno[3,4-d]pyrimidin-4(1H)-one has been reported to yield thieno[3,4-d]pyrimidin-4(3H)-thione. rsc.org This transformation is significant as it can modulate the electronic properties and reactivity of the molecule, with thio-derivatives showing potential as photosensitizers. rsc.org

Amidation: Amide derivatives can be synthesized by coupling the thienopyrimidine core with various amino acids or other amine-containing fragments. This is often achieved by first converting a carboxylic acid-functionalized thienopyrimidine to an activated species (e.g., an acid chloride or using a coupling agent like EDC) followed by reaction with an amine. nih.gov

Table 1: Examples of Functionalization Reactions on the Thienopyrimidine Scaffold

Reaction TypeReagents and ConditionsProduct TypeReference
Amination4-chlorothieno[2,3-d]pyrimidine, morpholine, TEA, Ethanol:Isopropanol (1:1), 80°C4-morpholinothieno[2,3-d]pyrimidine derivatives nih.gov
Thiolationthieno[3,4-d]pyrimidin-4(1H)-onethieno[3,4-d]pyrimidin-4(3H)-thione rsc.org
AmidationCarboxylic acid derivative, substituted anilines, EDC couplingAmide derivatives nih.gov

The Mannich reaction is a valuable tool for introducing aminomethyl groups into molecules containing an active hydrogen atom. In the context of thienopyrimidines, while direct Mannich base derivatization of this compound is not extensively documented in the provided search results, the principle can be applied. The nitrogen atom at position 3 of the pyrimidinone ring possesses an active hydrogen and could potentially undergo a Mannich reaction with formaldehyde (B43269) and a suitable primary or secondary amine. This type of derivatization has been successfully used to increase the aqueous solubility of other heterocyclic compounds. nih.gov For example, a Mannich-base functionalization of 5-methoxyisatin (B1196686) 3-(4-isopropylphenyl)hydrazone with N-methylpiperazine significantly increased its water solubility. nih.gov

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for creating 1,2,3-triazole linkages. nih.govresearchgate.net This reaction's reliability, specificity, and biocompatibility make it highly suitable for medicinal chemistry applications. researchgate.net The 1,2,3-triazole ring can act as a stable linker and can also participate in hydrogen bonding and dipole interactions with biological targets. researchgate.netrsc.org

To incorporate a triazole moiety into the this compound scaffold, one would typically introduce either an azide (B81097) or a terminal alkyne functionality onto the core structure. For instance, an O-propargylated derivative could be synthesized and subsequently reacted with a variety of organic azides to generate a library of 1,2,3-triazole-containing thienopyrimidines. researchgate.net This strategy has been widely used to synthesize triazole derivatives of various heterocyclic systems, including pyrimidine nucleobases. nih.gov

The synthesis of isosteric analogues, where the thiophene ring of the thienopyrimidine is replaced by another five-membered heterocycle like pyrrole (B145914) or pyrazole, is a common strategy in medicinal chemistry to explore structure-activity relationships.

Pyrrolopyrimidine Analogues: The pyrrolo[2,3-d]pyrimidine scaffold is structurally similar to purines and is found in various biologically active molecules. mdpi.comdntb.gov.ua The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the cyclization of appropriately substituted pyrrole precursors. mdpi.comdntb.gov.uagoogle.com The replacement of the sulfur atom in the thieno[3,2-d]pyrimidine core with a nitrogen atom to form a pyrrolo[3,2-d]pyrimidine could significantly impact the compound's biological profile, as demonstrated by the evaluation of 2,4-dichloropyrrolo[3,2-d]pyrimidine for its biological activity. nih.gov

Pyrazolopyrimidine Analogues: Pyrazolo[3,4-d]pyrimidines are another class of purine (B94841) analogues with a wide range of reported biological activities. mdpi.com A hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, has been synthesized by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier–Haack reagent followed by treatment with ammonium (B1175870) carbonate. mdpi.com This demonstrates a strategy for linking a pyrazolopyrimidine moiety to a thienopyrimidine core.

Regioselectivity and chemoselectivity are crucial aspects of synthesizing complex molecules, ensuring that reactions occur at the desired position and functional group, respectively. slideshare.net

Regioselectivity: In the context of thienopyrimidine synthesis, regioselectivity often refers to controlling the orientation of substituents on the heterocyclic rings. For example, in the synthesis of certain carbazoles, a palladium-catalyzed [3 + 2] heteroannulation strategy demonstrated regioselective C-H activation at a specific position. nih.gov Similar principles can be applied to the synthesis of complex thienopyrimidine derivatives to control the position of functionalization.

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. For instance, a highly chemoselective heteroannulation protocol has been developed for the synthesis of polysubstituted heterocycles in water, avoiding the need for protecting groups. nih.gov In the synthesis of thienopyrimidine derivatives, chemoselective reactions are essential when multiple reactive sites are present in the molecule. For example, during nucleophilic substitution at the C4 position, the conditions must be controlled to avoid unwanted reactions at other positions.

Spectroscopic and Analytical Techniques in Synthetic Elucidation

The characterization of newly synthesized this compound derivatives relies on a combination of spectroscopic and analytical techniques to confirm their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of organic molecules. For thienopyrimidine derivatives, ¹H NMR provides information about the number, environment, and connectivity of protons. For example, the chemical shifts and coupling constants of the aromatic protons on the thiophene and pyrimidine rings, as well as the protons of the propyl group, are characteristic. ¹³C NMR provides information about the carbon skeleton of the molecule. Specific chemical shifts can be assigned to the carbonyl carbon (C4), the carbons of the thiophene and pyrimidine rings, and the propyl chain. mdpi.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, allowing for the determination of the elemental composition. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound and its derivatives, characteristic absorption bands would be observed for the C=O stretching of the pyrimidinone ring, N-H stretching (if present), and C-H stretching of the alkyl and aromatic groups. mdpi.comresearchgate.net

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the calculated values for the proposed structure to confirm its empirical formula. mdpi.com

Table 2: Spectroscopic Data for a Representative Thienopyrimidine Derivative

TechniqueKey ObservationsReference
¹H NMRSignals for aromatic protons, propyl group protons, and NH proton (if present). researchgate.net
¹³C NMRResonances for carbonyl carbon, aromatic carbons, and propyl group carbons. mdpi.com
Mass SpectrometryMolecular ion peak corresponding to the calculated molecular weight. mdpi.com
IR SpectroscopyCharacteristic stretching frequencies for C=O, N-H, and C-H bonds. researchgate.net

Application of NMR and Mass Spectrometry in Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons of the propyl group and the thienopyrimidine core.

Propyl Group: The n-propyl group would exhibit a characteristic pattern: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the pyrimidine ring.

Thienopyrimidine Core: The protons on the thiophene and pyrimidine rings would appear as distinct signals, often as singlets or doublets depending on their substitution and coupling with neighboring protons. For instance, the proton on the pyrimidine ring is typically observed as a singlet in the aromatic region. mdpi.com The protons on the thiophene ring of the core structure also give rise to characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. libretexts.org

Propyl Group: The three carbon atoms of the propyl group would each produce a distinct signal in the aliphatic region of the spectrum.

Thienopyrimidine Core: The carbon atoms of the fused heterocyclic rings, including the carbonyl carbon (C=O), would resonate at characteristic chemical shifts in the downfield region of the spectrum. mdpi.com The carbonyl carbon, in particular, appears at a significantly downfield chemical shift. libretexts.org

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Propyl -CH₃~0.9-1.0Triplet
Propyl -CH₂-~1.6-1.8Sextet
Propyl -CH₂- (attached to ring)~2.7-2.9Triplet
Thiophene-H~7.0-8.0Doublet
Thiophene-H~7.0-8.0Doublet
Pyrimidine-H~8.0-8.5Singlet
N-H (amide)~12.0-13.0Broad Singlet

Note: The expected chemical shifts are estimations based on known data for similar compounds and are subject to solvent effects and the specific electronic environment of the molecule.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
Propyl -CH₃~13-15
Propyl -CH₂-~22-25
Propyl -CH₂- (attached to ring)~35-40
Thiophene C~120-140
Thiophene C~120-140
Thiophene C (fused)~150-160
Thiophene C (fused)~150-160
Pyrimidine C~145-155
Pyrimidine C (fused)~160-170
Carbonyl C=O~160-170

Note: The expected chemical shifts are estimations based on known data for similar compounds and general ¹³C NMR correlation tables. libretexts.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise mass-to-charge ratio (m/z). rsc.org

The fragmentation pattern in the mass spectrum can offer further structural confirmation. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals from the parent ion. sapub.org For this compound, characteristic fragments could arise from the cleavage of the propyl group or the breakdown of the heterocyclic ring system.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonExpected m/zDescription
[M+H]⁺209.06Molecular ion (protonated)
[M]⁺208.05Molecular ion
[M-C₂H₅]⁺179.03Loss of an ethyl radical from the propyl group
[M-C₃H₇]⁺165.02Loss of the propyl radical

Note: The expected m/z values are calculated based on the molecular formula C₉H₁₀N₂OS. The observed fragments can vary depending on the ionization method used.

The combination of NMR and mass spectrometry provides a comprehensive and definitive characterization of the structure of this compound, ensuring the identity and purity of the synthesized compound.

Structure Activity Relationship Sar and Rational Design of 2 Propylthieno 3,2 D Pyrimidin 4 3h One Derivatives

Molecular Design Principles for Enhanced Selectivity and Potency

Lead Optimization Strategies within the Thienopyrimidine Class

Lead optimization is a critical and iterative process in drug discovery that aims to refine the properties of a promising lead compound to produce a viable drug candidate. patsnap.compatsnap.com This phase focuses on enhancing a compound's efficacy, selectivity, and metabolic stability while minimizing potential toxicity. danaher.com For the thienopyrimidine class of compounds, including derivatives of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one, lead optimization involves systematic chemical modifications to improve interactions with the biological target and optimize pharmacokinetic properties. patsnap.comcreative-bioarray.com The core of this process lies in understanding the Structure-Activity Relationship (SAR), which delineates how specific structural features of a molecule influence its biological activity. patsnap.com

A key strategy in the optimization of thienopyrimidine derivatives is the targeted modification of substituents at various positions on the heterocyclic scaffold. Researchers explore how changes in the size, shape, and electronic properties of these substituents affect the compound's potency and selectivity. For instance, in the development of thieno[2,3-d]pyrimidine (B153573) derivatives as inhibitors of the enzyme falcipain-2, a crucial target in P. falciparum, SAR studies revealed that the nature of the group at the 3-position significantly impacts inhibitory activity. nih.gov While allyl, cyclohexyl, and phenyl groups were well-tolerated, the introduction of para-chloro-phenyl or benzyl (B1604629) groups at this position resulted in a slight decrease in potency. nih.gov

Table 1: SAR of Thieno[2,3-d]pyrimidine Derivatives as Falcipain-2 Inhibitors nih.gov

CompoundR Group at Position 3IC₅₀ (μM)
54aAllyl1.46
54bCyclohexyl2.81
54cPhenyl2.10
54dm-Tolyl2.30
54ep-Chlorophenyl4.30
54fBenzyl5.74

Data sourced from Zhu et al. as cited in reference nih.gov.

Similarly, in the design of novel thienopyrimidine-based histone deacetylase (HDAC) inhibitors, extensive modifications were explored to enhance potency. nih.gov The optimization efforts led to the discovery of compound 9m , which demonstrated excellent inhibitory activity against multiple HDAC isoforms. nih.gov This highlights a common optimization strategy: fine-tuning the molecule's structure to achieve potent and, ideally, selective inhibition against a specific target or family of targets. nih.gov

Another successful lead optimization strategy involves the structural modification of the thienopyrimidine core to improve selectivity against different kinases. In the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, novel classes of thienopyrimidines were identified. nih.gov A significant part of the optimization process was dedicated to diminishing the off-target activity against Epidermal Growth Factor Receptor (EGFR) that was present in the initial lead series. nih.gov This process of engineering selectivity is crucial for minimizing potential side effects. patsnap.com

Further refinement of the thienopyrimidine scaffold has led to highly potent EGFR inhibitors. A stepwise optimization approach, combining active structural fragments, resulted in compounds with IC₅₀ values below 1 nM. researchgate.net The in vitro activity was found to be highly dependent on the substitution pattern on the 6-aryl ring and the basicity at the 4-amino group. researchgate.net

In the context of developing anticancer agents, structural optimization of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates was undertaken to improve their antiproliferative potential against breast cancer cell lines. nih.gov Based on previous findings, the strategy involved converting a bis-thienopyrimidine into a monosubstituted compound and then further optimizing the structure. nih.gov This led to the identification of compound 2 , which showed the best antiproliferative effect against the MCF-7 cell line with an IC₅₀ of 0.013 µM. nih.gov

Table 2: Antiproliferative Activity of 4-amino-thienopyrimidines nih.gov

CompoundR GroupIC₅₀ (µM) vs. MCF-7Selectivity Index (SI) vs. MCF-7
2 2-fluorophenyl0.0133.7
3 3-fluorophenyl0.12119.3

Data sourced from reference nih.gov. The Selectivity Index (SI) is the ratio of the IC₅₀ on a non-cancerous cell line to the IC₅₀ on the cancer cell line.

Computational and Theoretical Studies on 2 Propylthieno 3,2 D Pyrimidin 4 3h One

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has identified several key protein targets, primarily within the protein kinase family, which are often implicated in cancer progression. Through fragment-based screening and computational modeling, derivatives of the thieno[3,2-d]pyrimidin-4(3H)-one core have been identified as inhibitors of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDK1). nih.gov PDK1 is a master kinase that plays a central role in the activation of other kinases in the PI3K signaling pathway, making it a significant target for cancer therapy. nih.gov

Molecular docking studies on this scaffold have also explored its potential to inhibit other cancer-related targets. For instance, related thienopyrimidine structures have been docked against Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), revealing promising binding energy scores and interactions within the active sites of these enzymes. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the stability of the ligand-protein complex. Studies on similar compounds have shown favorable binding affinities, suggesting that the thieno[3,2-d]pyrimidine (B1254671) core is a viable scaffold for developing potent inhibitors. wum.edu.pk While specific docking studies for the 2-propyl derivative are not widely published, the extensive research on the core scaffold provides a strong basis for predicting its likely binding modes and protein targets.

Table 1: Potential Protein Targets for the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold This table is generated based on studies of various derivatives of the core scaffold.

Target Protein Function & Disease Relevance Reference
PDK1 (3-Phosphoinositide-Dependent Protein Kinase 1) Master kinase in the PI3K signaling pathway, crucial for cell growth and survival; a target in cancer. nih.gov
EGFR (Epidermal Growth Factor Receptor) Tyrosine kinase involved in cell proliferation and signaling; overexpressed in many cancers. nih.gov
PI3K (Phosphoinositide 3-kinase) Family of enzymes involved in cell growth, proliferation, and differentiation; frequently mutated in cancer. nih.gov
DHFR (Dihydrofolate Reductase) Enzyme involved in the synthesis of nucleic acids and amino acids; a target for anticancer drugs. researchgate.net

The stability of a ligand within a protein's binding pocket is determined by a network of intermolecular interactions. Docking simulations for thieno[3,2-d]pyrimidin-4(3H)-one derivatives consistently highlight the importance of specific interactions for potent inhibition.

The core pyrimidinone ring is crucial for forming key hydrogen bonds. Typically, the N3-H acts as a hydrogen bond donor, while the C4-carbonyl oxygen acts as a hydrogen bond acceptor. nih.gov For example, in docking studies with EGFR, the pyrimidine-N4 has been observed acting as a hydrogen bond acceptor with the backbone NH of methionine residues (e.g., Met769). nih.gov Similarly, interactions with key amino acid residues like Asp81 in the active site of folate receptor alpha have been noted for the 2-amino and 4-oxo groups of the scaffold. nih.gov

In addition to hydrogen bonding, hydrophobic and aromatic interactions play a significant role. The fused thiophene (B33073) ring and substituents on the scaffold, such as the 2-propyl group, contribute to hydrophobic contacts with nonpolar residues in the binding pocket. Pi-pi stacking interactions between the aromatic thienopyrimidine core and residues like tyrosine (Tyr) or tryptophan (Trp) are also commonly observed, further anchoring the ligand in place. researchgate.netnih.gov

Table 2: Common Intermolecular Interactions for the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold This table is generated based on docking studies of various derivatives of the core scaffold.

Interaction Type Key Ligand Feature Interacting Protein Residue (Examples) Reference
Hydrogen Bond (Acceptor) C4-Carbonyl Oxygen, Pyrimidine (B1678525) N1/N4 Met, Ser, Arg, Asp nih.govnih.gov
Hydrogen Bond (Donor) N3-H Asp, Glu nih.govnih.gov
Pi-Pi Stacking Thienopyrimidine Ring System Tyr, Trp, Phe nih.gov
Arene-H Interaction Aromatic Core Val nih.gov
Hydrophobic Contacts Alkyl substituents (e.g., 2-propyl group) Ala, Leu, Ile, Val nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in deciphering the link between the structural features of a molecule and its biological activity. For the thieno[3,2-d]pyrimidine scaffold, various QSAR models have been developed to predict the therapeutic potential of its derivatives against a range of biological targets. These models are built on the principle that changes in a molecule's structure correlate with changes in its activity nih.gov.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of thieno[3,2-d]pyrimidine derivatives. nih.gov For instance, in a study of thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors, both CoMFA and CoMSIA generated statistically significant models with strong predictive power. nih.gov These models provide valuable information for forecasting the affinity of new compounds and for designing more potent inhibitors. nih.gov Similarly, 3D-QSAR studies on thieno[3,4-d]pyrimidine (B1628787) derivatives as HIV-1 reverse transcriptase inhibitors also yielded stable and predictive CoMFA and CoMSIA models. tandfonline.com

The process often involves aligning the series of compounds and calculating steric and electrostatic fields (in CoMFA) or similarity indices based on properties like hydrophobicity and hydrogen bonding potential (in CoMSIA). nih.gov The resulting data is then correlated with biological activity using statistical methods like partial least squares (PLS) regression. The robustness of these models is evaluated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). tandfonline.comresearchgate.net In some cases, nonlinear methods like artificial neural networks (ANN) have been shown to outperform linear methods like multiple linear regression (MLR), especially when dealing with complex, nonlinear structure-activity relationships. nih.gov

Table 1: Summary of QSAR Studies on Thieno[3,2-d]pyrimidine Derivatives

TargetQSAR MethodologyKey FindingsReference
Phosphodiesterase IV (PDE IV)3D-QSAR (CoMFA, CoMSIA)Statistically valid models with good correlative and predictive power were developed. The models help in designing more potent inhibitors. nih.gov
VEGFR-2QSAR (MLR, ANN)The nonlinear ANN model was more powerful than the MLR model in predicting the pharmacological activity of thienopyrimidine derivatives. nih.gov
Cholesterol Inhibition2D-QSAR, 3D-QSARStatistically significant models were obtained (r² = 0.9762 for 2D-QSAR; q² = 0.8837 and predictive r² = 0.9162 for 3D-QSAR). researchgate.net
HIV-1 Reverse Transcriptase3D-QSAR (CoMFA, CoMSIA)Stable and predictive models were generated (CoMFA: q² = 0.594, r² = 0.974; CoMSIA: q² = 0.528, r² = 0.965). tandfonline.com
Phosphodiesterase 7 (PDE7)3D-QSARThieno[3,2-d]pyrimidin-4(3H)-one derivatives were identified as potent and selective PDE7 inhibitors. researchgate.net

Analysis of Molecular and Electronic Properties

Computational Assessment of Aromaticity and Conformational Preferences

Computational chemistry provides essential tools for analyzing the molecular and electronic structure of 2-propylthieno[3,2-d]pyrimidin-4(3H)-one. The core of the molecule consists of a fused thieno[3,2-d]pyrimidine system, which is generally planar. nih.gov Aromaticity, a key electronic property, is a feature of the pyrimidine ring, which is an aromatic heterocyclic organic compound. nih.gov The thieno[2,3-d]pyrimidine (B153573) scaffold, a bioisostere of quinazoline, also possesses this aromatic character which is crucial for its biological activities. scielo.br

The conformational preferences of the molecule are largely determined by the orientation of the 2-propyl group. Crystal structure analysis of a related compound, 3-butyl-2-propylamino-1-benzothieno[3,2-d]pyrimidin-4(3H)-one, revealed that the alkyl groups can be disordered, occupying multiple positions within the crystal lattice. nih.gov This indicates a degree of conformational flexibility. Computational methods, such as density functional theory (DFT) calculations, can be employed to calculate the potential energy surface of the molecule as a function of the dihedral angles of the propyl group, thereby identifying the lowest energy (most stable) conformations. These calculations help in understanding how the molecule might present itself to a biological target.

In silico Approaches for Predicting Molecular Interactions

In silico methods are instrumental in predicting how a ligand like this compound will interact with a biological target at the atomic level. nih.gov Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of the binding mode and affinity. nih.gov

For example, molecular docking studies on thieno[3,2-d]pyrimidine derivatives have elucidated key interactions with various enzymes. In studies of these compounds as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), docking simulations revealed interactions with important amino acid residues in the active site. nih.gov Similarly, when thieno[3,4-d]pyrimidine derivatives were docked into the active site of HIV-1 reverse transcriptase, hydrogen bonding and van der Waals interactions with residues such as Leu100, Lys101, Val106, and Phe227 were found to be crucial for binding. tandfonline.com X-ray cocrystal structures of related thieno[3,2-d]pyrimidine derivatives in complex with tubulin have confirmed their role as colchicine-binding site inhibitors, providing a detailed view of the molecular interactions. nih.gov

Molecular dynamics (MD) simulations can further refine the static picture provided by docking, offering insights into the dynamic stability of the ligand-receptor complex over time. tandfonline.com These computational approaches are invaluable for structure-based drug design, enabling the rational optimization of lead compounds to enhance their binding affinity and selectivity. nih.gov

Table 2: Predicted Molecular Interactions of Thieno[3,2-d]pyrimidine Derivatives with Biological Targets

Biological TargetInteracting ResiduesInteraction TypeReference
h-NTPDase1, 2, 3, 8Specific amino acid residues in the active siteNot specified nih.gov
HIV-1 Reverse TranscriptaseLeu100, Lys101, Val106, Phe227, Pro236Hydrogen bonding, van der Waals interactions tandfonline.com
Tubulin (Colchicine-binding site)Residues within the colchicine-binding pocketNot specified (validated by X-ray crystallography) nih.gov

Computational Support for Synthetic Route Design and Regioselectivity

The synthesis of substituted thieno[3,2-d]pyrimidines can be complex, often yielding a mixture of isomers. Computational chemistry offers powerful tools to support synthetic design by predicting reaction outcomes and explaining regioselectivity. The synthesis of the thieno[3,2-d]pyrimidine core can be approached in several ways, for example, by first constructing the thiophene ring and then performing a cyclization to form the pyrimidine ring. nih.govrsc.org An alternative is to start from a pyrimidine ring. scielo.br

One common method involves the chlorination of a thieno[3,2-d]pyrimidin-2,4-dione precursor using reagents like phosphorous oxychloride, followed by nucleophilic substitution reactions to introduce diversity at specific positions. nih.gov The regioselectivity of these substitutions is a critical factor. For instance, in the synthesis of related thieno[2,3-d]pyrimidines, it was noted that the reaction yield could be influenced by the electronic properties of the substituents on the reacting aniline. scielo.br

Computational methods can model the reaction mechanisms, such as the Dimroth rearrangement observed in some thienopyrimidine syntheses. scielo.br By calculating the energies of transition states and intermediates for different reaction pathways, chemists can predict which regioisomer is more likely to form under specific conditions. This predictive capability allows for the rational selection of starting materials, reagents, and reaction conditions to optimize the yield of the desired product, such as this compound, thereby saving time and resources in the laboratory.

Pre Clinical Biological Activity and Mechanistic Investigations of 2 Propylthieno 3,2 D Pyrimidin 4 3h One and Its Derivatives

Antimicrobial and Anti-infective Research

Derivatives of the thieno[3,2-d]pyrimidine (B1254671) nucleus have shown promising activity against a variety of pathogens, including bacteria, mycobacteria, fungi, viruses, and parasites.

Antimycobacterial Activity Against Mycobacterium Strains (e.g., M. smegmatis, M. bovis BCG, M. tuberculosis H37Rv)

The global health threat posed by tuberculosis, particularly drug-resistant strains, has spurred the search for novel therapeutic agents. Thieno[3,2-d]pyrimidine derivatives have emerged as a promising class of compounds in this area. Research has identified thieno[3,2-d]pyrimidin-4-amines as inhibitors of cytochrome bd oxidase (Cyt-bd), a crucial component of the electron transport chain in Mycobacterium tuberculosis and an attractive drug target. nih.gov

A study investigating the structure-activity relationship (SAR) of 13 thieno[3,2-d]pyrimidin-4-amine (B90789) compounds revealed their inhibitory potential against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. nih.gov The compounds' activity was assessed in an ATP depletion assay. Notably, the compound N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was identified as the most active in the series, with IC₅₀ values ranging from 6 to 18 μM against the tested mycobacterial strains. nih.gov This highlights the potential of this scaffold for developing new chemical probes to investigate the function of mycobacterial Cyt-bd. nih.gov

Table 1: Antimycobacterial Activity of Selected Thieno[3,2-d]pyrimidine Derivatives
CompoundTargetTest Organism(s)Key Findings
Thieno[3,2-d]pyrimidin-4-aminesCytochrome bd oxidase (Cyt-bd)M. bovis BCG, M. tuberculosis H37RvDemonstrated inhibition of Cyt-bd. nih.gov
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amineCytochrome bd oxidase (Cyt-bd)M. bovis BCG, M. tuberculosis H37RvMost active in the series with ATP IC₅₀ values of 6-18 μM. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

The thieno[3,2-d]pyrimidin-4-one core has been investigated for its potential as an antibacterial agent against a spectrum of pathogens. In one study, a series of thieno[3,2-d]pyrimidin-4-one derivatives were synthesized and evaluated in vitro for their activity against several Gram-positive and Gram-negative bacteria.

The study revealed that specific substitutions on the thieno[3,2-d]pyrimidin-4-one scaffold are crucial for antibacterial efficacy. Compounds featuring a p-methyl or p-methoxy moiety at the C-3 position and a thiomethyl group at the C-2 position demonstrated significant activity, in some cases comparable or superior to the standard drug, ciprofloxacin. For instance, a derivative with a p-methyl group showed superior action against Enterococcus faecalis and Pseudomonas aeruginosa compared to ciprofloxacin. Another derivative with a p-methoxy group was highly active against Bacillus cereus and showed significant activity against E. faecalis and Escherichia coli. The removal of the thiomethyl group from the C-2 position generally led to a decrease in antibacterial activity.

Table 2: In Vitro Antibacterial Activity of Selected Thieno[3,2-d]pyrimidin-4-one Derivatives
Compound DerivativeTest OrganismActivity Compared to Standard (Ciprofloxacin)
Derivative with p-methyl group at C-3Enterococcus faecalisSuperior
Pseudomonas aeruginosaSuperior
Derivative with p-methoxy group at C-3Bacillus cereusMaximum Activity
Enterococcus faecalisSignificant
Escherichia coliSignificant
Derivative with phenyl group at C-3Proteus vulgarisMaximum Activity
Staphylococcus aureusSignificant

Antifungal Activity

Research into the antifungal properties of the thieno[3,2-d]pyrimidine scaffold has identified derivatives with notable efficacy. A study focusing on a novel series of spiro[cyclohexane-1,2'-thieno[3,2-d]pyrimidin]-4'(3'H)-ones reported significant antifungal activity. nih.gov

Within this series, one derivative, 6'-(4-chlorophenyl)-3'-[4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1'H-spiro[cyclohexane-1,2'-thieno[3,2-d]pyrimidin]-4'(3'H)-one, demonstrated higher antifungal activity against the tested fungi than the standard antifungal agent ketoconazole. Its minimum inhibitory concentration (MIC) was recorded at 1-2 μmol/mL, compared to 2-3 μmol/mL for ketoconazole. nih.gov The tested fungal strains included Aspergillus flavus and Candida albicans. nih.gov This finding underscores the potential of this chemical class for the development of new antifungal agents.

Table 3: Antifungal Activity of a Spiro-Thieno[3,2-d]pyrimidine Derivative
CompoundTest OrganismsMIC (μmol/mL)Comparison
6'-(4-chlorophenyl)-3'-[4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]-1'H-spiro[cyclohexane-1,2'-thieno[3,2-d]pyrimidin]-4'(3'H)-oneAspergillus flavus, Candida albicans, Ganoderma spp., Penicillium spp.1-2More potent than Ketoconazole (MIC 2-3 μmol/mL) nih.gov

Antiviral and Anti-HIV Activity (e.g., HIV-1 LEDGF/p75-dependent IN inhibition)

The thienopyrimidine framework has been a source of potent inhibitors of HIV-1 replication. Specifically, derivatives have been designed to target the interaction between the HIV-1 integrase (IN) and its cellular cofactor, the lens epithelium-derived growth factor (LEDGF/p75). nih.gov This interaction is critical for the integration of the viral genome into the host cell's DNA.

A series of dihydroxyphenyl-thienopyrimidinones were evaluated for their ability to inhibit the LEDGF/p75-dependent integration process in vitro. nih.gov The study found a strong relationship between the positioning of hydroxyl groups on the phenyl moiety and the inhibitory activity. A 3,4-catechol unit at the C-2 position of the thienopyrimidine scaffold was not favorable for IN inhibition. nih.gov However, separating the hydroxyl groups, as seen in a 3,5-dihydroxyphenyl unit, proved to be the optimal arrangement for inhibiting IN LEDGF/p75-dependent activity. nih.gov Spectrometric experiments suggested that these compounds likely act through an allosteric mechanism, as they were unable to chelate the Mg²⁺ ions essential for the catalytic activity of integrase. nih.gov

Table 4: Inhibitory Activity of Dihydroxyphenyl-Thienopyrimidinones against HIV-1 Integrase
Compound Structural FeatureTargetMechanism of ActionKey Finding
3,5-dihydroxyphenyl unit at C-2 position of thienopyrimidinoneHIV-1 Integrase (IN) LEDGF/p75-dependent activityAllosteric InhibitionOptimal substitution for inhibitory activity nih.gov
3,4-catechol unit at C-2 position of thienopyrimidinoneHIV-1 Integrase (IN) LEDGF/p75-dependent activity-Not a key factor for fostering IN activity nih.gov

Antiparasitic and Antimalarial Activity

The thieno[3,2-d]pyrimidine scaffold has proven to be a valuable starting point for the development of novel antiplasmodial agents to combat malaria. A key hit compound, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, was identified as being active against both the asexual erythrocytic and the sexual stages of Plasmodium falciparum. researchgate.net

Subsequent research focused on synthesizing and evaluating 4-substituted analogues of Gamhepathiopine. These studies identified derivatives with in vitro activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. researchgate.net One promising analogue, N2-(tert-butyl)-N4-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine, maintained good antiplasmodial activity while showing improved physicochemical properties.

Furthermore, the 2,4-diaminothieno[3,2-d]pyrimidine class has been identified as a new chemotype with anthelmintic activity. These compounds have demonstrated efficacy against the human whipworm Trichuris trichiura, targeting not only the adult parasite but also the unembryonated and embryonated egg stages, which could help break the parasite's life cycle.

Table 5: Antiparasitic and Antimalarial Activity of Thieno[3,2-d]pyrimidine Derivatives
Compound Class/DerivativeTarget Organism(s)Activity
Gamhepathiopine (2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one)Plasmodium falciparumActive against sexual and asexual stages researchgate.net
4-Substituted thieno[3,2-d]pyrimidinesP. falciparum (erythrocytic stage), P. berghei (hepatic stage)Dual-stage antiplasmodial activity researchgate.net
2,4-Diaminothieno[3,2-d]pyrimidinesTrichuris trichiura (whipworm)Active against adult, embryonated, and unembryonated egg stages

Activity Against M. ulcerans

Buruli ulcer, caused by Mycobacterium ulcerans, is a neglected tropical disease requiring new treatment options. Screening of the "Pathogen Box" from Medicines for Malaria Venture (MMV) identified a novel thienopyrimidine chemotype with activity against M. ulcerans.

The hit compound was 2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine (MMV688122). Structure-activity relationship studies led to the identification of a more potent analogue, 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine (MMV1578877), which exhibited submicromolar activity against M. ulcerans. Importantly, this optimized analogue showed no cytotoxicity in human fibroblasts at concentrations up to 100 µM. These findings highlight the potential of the 2-pyridyl thieno[3,2-d]pyrimidine scaffold for developing new therapeutics for Buruli ulcer.

Table 6: Activity of Thieno[3,2-d]pyrimidine Derivatives against *M. ulcerans***
CompoundActivityKey Finding
2-(6-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine (MMV688122)Anti-M. ulceransIdentified as a novel anti-M. ulcerans chemotype
2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl)thieno[3,2-d]pyrimidin-4-amine (MMV1578877)Anti-M. ulceransMost potent analogue with submicromolar activity and low cytotoxicity

Anticancer Research

Thieno[3,2-d]pyrimidine derivatives have been a focal point of anticancer research due to their ability to inhibit cancer cell growth and modulate key oncogenic pathways.

Inhibition of Cancer Cell Line Proliferation (in vitro studies on MCF-7, HCT-116, PC-3, leukemia, melanoma MDA-MB-435)

A variety of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Several novel thieno[2,3-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their cytotoxicity against the MCF-7 cell line. nih.gov Notably, 2-(anthracen-9-yl)triazole and 2-(4-bromophenyl)triazole derivatives showed excellent potency against MCF-7 cells, with IC50 values of 14.5 ± 0.30 μM and 19.4 ± 0.22 μM, respectively. nih.gov These values are superior to the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 40.0 ± 3.9 μM). nih.gov Other studies have also highlighted the efficacy of pyrimidine (B1678525) derivatives against MCF-7 cells, with some compounds showing IC50 values as low as 1.69 µM. ekb.eg

HCT-116 (Colon Carcinoma): The anticancer potential of thieno[2,3-d] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines has also been evaluated against the HCT-116 colon cancer cell line. nih.gov Additionally, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated greater efficacy in reducing the proliferation of HCT-116 cells compared to doxorubicin. ekb.eg

PC-3 (Prostate Cancer): Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated for their anticancer activity against the PC-3 prostate cancer cell line. nih.gov Some of these compounds exhibited significant cytotoxic effects. ekb.egnih.gov

Leukemia: Thieno[2,3-d]pyrimidine (B153573) derivatives have shown high activity against several leukemia cell lines. mdpi.com

Melanoma MDA-MB-435: Among a series of thieno[2,3-d]pyrimidine-4(3H)-ones, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as the most active compound, demonstrating cytotoxic activity against almost all tested cancer cell lines. nih.govresearchgate.netmdpi.com It was particularly sensitive to the melanoma cell line MDA-MB-435, with a Growth Percent (GP) of -31.02%. nih.govresearchgate.netmdpi.com

Enzyme and Pathway Inhibition Related to Oncogenesis (e.g., EGFR tyrosine kinase, STAT3, PI3K/Akt pathway, Lipoxygenase, Caspase-3/7 activation)

The anticancer effects of thieno[3,2-d]pyrimidine derivatives are often mediated through the inhibition of crucial enzymes and signaling pathways involved in cancer development and progression.

EGFR Tyrosine Kinase Inhibition: The thienopyrimidine scaffold is a key component in the design of epidermal growth factor receptor (EGFR) inhibitors. nih.gov Certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR. nih.gov For instance, some 4,6-disubstituted thieno[2,3-d]pyrimidines act as dual inhibitors of EGFR and ErbB2. nih.gov Molecular docking studies have further supported the potential of these derivatives to bind to and inhibit EGFR. nih.gov

STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is a key protein that, when hyperactivated, contributes to many cancers. nih.gov Thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of IL-6 induced STAT3 activation, suggesting their potential as anticancer agents. mdpi.com

PI3K/Akt Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is frequently over-activated in various cancers, promoting cell growth and survival. nih.govnih.gov Thieno[2,3-d]pyrimidine derivatives have demonstrated significant antitumor efficacy through the inhibition of the PI3K pathway. nih.gov The PI3K/Akt/mTOR pathway is a critical driver in triple-negative breast cancer, making inhibitors of this pathway a promising therapeutic strategy. nih.gov The pathway is initiated by the activation of PI3K, which then phosphorylates lipids to create the second messenger PIP3. youtube.com Akt is then recruited and activated, leading to downstream effects on cell survival and proliferation. youtube.com

Lipoxygenase Inhibition: While not as extensively studied for this class of compounds, the inhibition of lipoxygenases, which are involved in inflammation and cancer, represents a potential mechanism of action.

Caspase-3/7 Activation: The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. While direct evidence for 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is limited, the broader class of pyrimidine derivatives has been shown to induce apoptosis in cancer cells.

Anti-inflammatory and Immunomodulatory Studies

Thieno[3,2-d]pyrimidine derivatives have also been explored for their potential to modulate inflammatory responses, a process often intertwined with cancer development.

Inhibition of Inflammatory Mediators (e.g., NO production)

A key aspect of the anti-inflammatory activity of thieno[3,2-d]pyrimidines is their ability to suppress the production of inflammatory mediators. Nitric oxide (NO) is a significant signaling molecule in inflammation, and its overproduction can contribute to tissue damage. Pyrimidine derivatives have been shown to inhibit the production of NO, suggesting a mechanism for their anti-inflammatory effects. nih.gov

Modulation of Signaling Pathways (e.g., IL-6 induced STAT3/ERK1/2 phosphorylation, TLR4 signaling)

IL-6 induced STAT3/ERK1/2 phosphorylation: Interleukin-6 (IL-6) is a pro-inflammatory cytokine that activates the STAT3 and ERK1/2 signaling pathways. nih.govnih.gov Inhibition of IL-6-induced STAT3 phosphorylation is a key therapeutic strategy for both cancer and inflammatory diseases. nih.govmdpi.com Studies have shown that certain compounds can selectively block IL-6-induced STAT3 activation. nih.gov The activation of MAPKs, including ERK, can in turn inhibit IL-6-induced STAT3 activation, representing a feedback mechanism. nih.gov

TLR4 Signaling: Toll-like receptor 4 (TLR4) is a key receptor of the innate immune system that, upon activation by molecules like lipopolysaccharide (LPS), triggers pro-inflammatory responses. nih.govnih.gov Dysregulation of TLR4 signaling is implicated in various inflammatory diseases. nih.gov Modulation of TLR4 signaling by small molecules, including those with a pyrimidine core, represents a promising approach for developing novel anti-inflammatory therapies. nih.gov

Neurotropic Activity in Pre-clinical Models

Beyond their anticancer and anti-inflammatory properties, certain derivatives of the pyridothieno[3,2-d]pyrimidine class have been investigated for their effects on the central nervous system. Studies have revealed that these compounds can exhibit activating and anxiolytic effects in preclinical models like the "open field" and "elevated plus maze" tests. nih.gov The nature of the substituent on the thiophene (B33073) ring appears to influence the specific neurotropic activity, with some derivatives increasing motor activity while others induce a sedative effect. nih.gov

Anticonvulsant Effects

Derivatives of the thieno[2,3-d]pyrimidine and related pyrimidine structures have been investigated for their potential as anticonvulsant agents. Research into hybrid compounds has shown that combining different pharmacophoric units can lead to new chemical entities with promising anticonvulsant activity. nih.gov For instance, studies on derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione, which share a thiophene-based core, have demonstrated notable activity in preclinical models of epilepsy. nih.gov

In preliminary pharmacological screenings, certain hybrid compounds exhibited anticonvulsant effects in the maximal electroshock (MES) and the 6 Hz seizure tests. nih.gov Specifically, some compounds provided protection against seizures in at least 50% of the tested mice, indicating significant anticonvulsant potential. nih.gov For example, in the 6 Hz model, which is considered a model for treatment-resistant seizures, several derivatives showed protective effects. nih.gov The subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures, also identified active compounds within this broader class of thiophene derivatives. nih.gov These findings underscore the potential of the thieno-pyrimidine scaffold as a basis for developing new anticonvulsant therapies.

Sedative and Anxiolytic Properties

The anxiolytic and sedative properties of compounds related to the thieno[3,2-d]pyrimidine core have been explored, often in the context of their interaction with the benzodiazepine (B76468) (BZD) binding site on GABA-A receptors. nih.govalliedacademies.org Agonists at this site are known to produce sedative, anxiolytic, anticonvulsant, and muscle-relaxant effects. nih.gov

Studies on pyrimidine-based diazepine (B8756704) derivatives have shown that these compounds can exhibit sedative and hypnotic activity that is sometimes greater than standard drugs like diazepam, although their anxiolytic activity may be less potent. alliedacademies.org The evaluation of sedative-hypnotic effects is often conducted using models such as the pentobarbital-induced loss of righting reflex in mice. nih.gov For example, certain 2-phenoxy phenyl-1,3,4-oxadiazole derivatives, which are also being investigated as BZD receptor ligands, were found to significantly increase the time of the loss of righting reflex, an indicator of sedative-hypnotic action. nih.gov

The anxiolytic potential is frequently assessed using the elevated plus-maze test. nih.gov While some pyrimidine derivatives have shown promise, not all demonstrate significant anxiolytic properties in these preclinical models. nih.govalliedacademies.org The modulation of the thieno[3,2-d]pyrimidine structure and its derivatives continues to be an area of interest for developing new agents with specific sedative or anxiolytic profiles, potentially with fewer side effects than current medications. alliedacademies.org

Interaction with Neurotransmitter Transporters (e.g., SERT)

The interaction of thieno[3,2-d]pyrimidine derivatives with neurotransmitter transporters is a key area of mechanistic investigation. While specific data on this compound's direct interaction with the serotonin (B10506) transporter (SERT) is not extensively detailed in the provided results, the broader class of thieno[2,3-d]pyrimidines has been studied for its effects on various components of the central nervous system. The activity of related compounds in anticonvulsant models, such as the scPTZ test where GABAergic mechanisms are significant, suggests a potential modulation of neurotransmitter systems. nih.gov The development of hybrid molecules from pharmacophores known to interact with CNS targets is a common strategy in the search for new therapeutic agents. nih.gov

Other Biological Activities

Enzyme Inhibition (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and senile dementia. nih.gov The thieno[3,2-d]pyrimidine scaffold has been identified as a promising starting point for the development of enzyme inhibitors.

Research into various pyrimidine derivatives has demonstrated their potential as AChE inhibitors. nih.gov For example, novel pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidines have been synthesized and shown to exhibit a range of AChE inhibitory activity from weak to high. nih.gov The mechanism of inhibition can be either reversible or irreversible, with reversible inhibitors typically being sought for therapeutic applications. nih.gov The inhibition of AChE leads to an accumulation of acetylcholine in the synapse, which can enhance neurotransmission. nih.gov

Compound ClassTarget EnzymeObserved EffectSignificance
Pyrazinamide-condensed 1,2,3,4-tetrahydropyrimidinesAcetylcholinesterase (AChE)Weak to high inhibitory activity. nih.govPotential treatment for neurodegenerative diseases. nih.gov
Thieno[3,2-d]pyrimidine DerivativesPim KinasesPotent inhibition of Pim-1, Pim-2, and Pim-3. nih.govPotential application in oncology. nih.gov
Thieno[3,2-d]pyrimidine DerivativesCyclin-Dependent Kinase 7 (CDK7)Potent and selective inhibition. bohrium.comPotential cancer therapeutic strategy. bohrium.com

Receptor Modulation Studies

The thieno[3,2-d]pyrimidine core structure has been the subject of extensive receptor modulation studies, targeting a variety of G protein-coupled receptors (GPCRs) and other receptor types. These investigations have revealed the scaffold's versatility in developing agonists, antagonists, and allosteric modulators for different therapeutic targets.

For instance, derivatives of the related thieno[2,3-d]pyrimidine scaffold have been identified as negative allosteric modulators (NAMs) and even partial agonists of the dopamine (B1211576) D2 receptor, which is a key target in the treatment of schizophrenia. bohrium.com In other studies, thieno[2,3-d]pyrimidine-based molecules were developed as positive allosteric modulators (PAMs) for the human Mas-related G protein-coupled receptor X1 (MRGPRX1), a target for pain management. nih.gov Furthermore, extensive research on thieno[2,3-d]pyrimidine-2,4-dione derivatives led to the discovery of a potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. h1.co

Compound SeriesReceptor TargetPharmacological ActionTherapeutic Potential
Thieno[2,3-d]pyrimidine derivativesDopamine D2 ReceptorNegative Allosteric Modulators (NAMs) and Partial Agonists. bohrium.comSchizophrenia. bohrium.com
Thieno[2,3-d]pyrimidine-based moleculesMas-related G protein-coupled receptor X1 (MRGPRX1)Positive Allosteric Modulators (PAMs). nih.govNeuropathic pain. nih.gov
Thieno[2,3-d]pyrimidine-2,4-dione derivativesLuteinizing Hormone-Releasing Hormone (LHRH) ReceptorAntagonist. h1.coHormone-dependent diseases.

Crop Protection Applications (e.g., fungicidal activity against powdery mildew)

Beyond pharmaceuticals, thieno[3,2-d]pyrimidine derivatives have shown potential in agriculture as crop protection agents. Powdery mildew is a widespread fungal disease that affects a variety of crops, including apples, and can lead to significant yield and quality losses. bayer.us Effective management of this disease often relies on the application of fungicides. bayer.us

The thieno[3,2-d]pyrimidine scaffold is a core component of some commercial fungicides. These compounds act by inhibiting fungal growth and proliferation. The development of new fungicides is crucial to manage resistance and provide a broader spectrum of disease control. The efficacy of a fungicide can depend on various factors, including the specific active ingredient, the formulation, and the application timing. bayer.us The use of fungicides with multiple sites of action is a strategy to enhance performance and manage resistance. bayer.us The investigation of novel chemical structures like thieno[3,2-d]pyrimidines contributes to the development of new and effective solutions for crop protection.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The synthesis of thienopyrimidine derivatives is a well-established field, yet there remains a continuous need for more efficient, cost-effective, and environmentally benign methods. nih.gov Future efforts will likely concentrate on refining existing synthetic routes and pioneering new ones that align with the principles of green chemistry.

Traditional organic synthesis often relies on hazardous solvents, toxic reagents, and energy-intensive processes, contributing to environmental pollution and safety concerns. rasayanjournal.co.in Green chemistry offers a paradigm shift, emphasizing the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in For the synthesis of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one and its analogs, several green approaches hold significant promise.

Microwave-assisted synthesis, for instance, has been successfully employed for the creation of thieno[2,3-d]pyrimidine (B153573) analogs. benthamdirect.com This technique can dramatically shorten reaction times, increase product yields, and lead to purer products compared to conventional heating methods. rasayanjournal.co.in Other promising green techniques applicable to thienopyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single pot to form the final product, which streamlines the synthetic process, reduces waste, and enhances atomic economy. rasayanjournal.co.in A one-pot synthesis method for 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has already proven effective, providing target compounds easily and without the need for tedious purification. nih.gov

Solventless Approaches and Ball Milling: Conducting reactions in the absence of solvents minimizes waste and the environmental impact associated with solvent production and disposal. rasayanjournal.co.in Mechanical methods like ball milling can facilitate reactions between solid-state reactants, offering a clean and efficient alternative. rasayanjournal.co.in

Ultrasonic Synthesis: The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rasayanjournal.co.in

Catalysis: Employing catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can improve reaction selectivity and efficiency while minimizing waste. rasayanjournal.co.in

The adoption of these green methodologies not only offers environmental and economic advantages but also accelerates the synthesis of diverse libraries of thienopyrimidine derivatives for biological screening. rasayanjournal.co.in

Advanced Computational Design and Screening

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. AI and machine learning are transforming how these pharmacophore models are developed and utilized. nih.govfrontiersin.org Instead of relying on static models, AI/ML frameworks can analyze dynamic simulations of protein-ligand interactions to identify key pharmacophoric features associated with specific protein conformations. nih.gov

This approach involves several key steps:

Generating Protein Conformations: Molecular dynamics simulations are used to create a large ensemble of different conformations of a target protein, capturing its natural flexibility. nih.gov

Pharmacophore Feature Analysis: The ensemble of conformations is analyzed to identify all possible pharmacophoric features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov

AI/ML-Driven Feature Ranking: Machine learning algorithms are then trained to rank these features, prioritizing those that are uniquely associated with ligand-binding or active conformations. nih.govnih.gov This helps in building predictive models that can distinguish between active and inactive compounds. nih.gov

This integration of biophysical insights with machine learning leads to more robust and interpretable pharmacophore models, which can guide the design of novel thienopyrimidine derivatives with improved potency and selectivity. nih.govnih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target. researchgate.net The sheer size of modern virtual libraries, which can contain billions of compounds, necessitates highly efficient and accurate screening methods. biorxiv.org

Novel strategies are continuously being developed to improve the virtual screening process:

Large-Scale Docking: The increasing availability of massive computational power allows for the docking of unprecedentedly large virtual libraries. biorxiv.org Studies have shown that screening larger libraries can lead to higher hit rates, the discovery of more diverse chemical scaffolds, and the identification of more potent compounds. biorxiv.org

AI-Powered Screening: AI and ML models trained on existing bioactivity data can rapidly filter enormous compound libraries, prioritizing a smaller, more manageable set of molecules for more computationally intensive docking studies. pharmaceutical-technology.comresearchgate.net This AI-driven pre-screening significantly enhances the efficiency of the drug discovery pipeline. pharmaceutical-technology.com

Consensus Scoring and Pose Prediction: Rather than relying on a single docking score, which can be inaccurate, consensus methods combine the results from multiple scoring functions or docking algorithms. researchgate.net Similarly, AI can be used to improve the prediction of the correct binding pose of a ligand in the target's active site, which is crucial for accurate structure-based virtual screening. researchgate.net

These advanced screening methodologies allow researchers to more effectively navigate the vast chemical space and prioritize the most promising thienopyrimidine-based compounds for synthesis and experimental testing.

Discovery of Underexplored Biological Targets

While much research on thienopyrimidines has focused on well-established targets like protein kinases, there is a significant opportunity to discover novel biological activities and mechanisms of action. acs.orgnih.govnih.gov Phenotypic screening represents a powerful, target-agnostic approach to achieve this.

Phenotypic screening involves testing compounds for their ability to produce a desired change in the phenotype of a cell or an organism, without a preconceived notion of the molecular target. nih.gov This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action. For instance, the antibacterial activity of many thienopyrimidine derivatives was initially identified through phenotypic screens against various bacterial strains. nih.govacgpubs.org

A typical phenotypic screening workflow involves:

Assay Development: A cell-based assay is designed to measure a specific phenotype of interest, such as cancer cell death, inhibition of viral replication, or reversal of a disease-related cellular characteristic.

High-Throughput Screening: A library of thienopyrimidine compounds is screened using the assay to identify "hits" that produce the desired phenotypic change.

Target Deconvolution: Once active compounds are identified, subsequent studies are performed to determine their molecular target and mechanism of action. This is often the most challenging step but is crucial for further drug development.

By applying phenotypic screening to diverse libraries of compounds like this compound and its analogs, researchers can uncover unexpected therapeutic applications and explore previously underexplored biological pathways, expanding the therapeutic potential of the thienopyrimidine scaffold.

Design of Multi-Targeted Thienopyrimidine Agents

The development of multi-target-directed ligands (MTDLs) is a promising strategy to address complex diseases such as cancer and inflammatory conditions, which often involve multiple pathological pathways. nih.gov The thienopyrimidine nucleus is an ideal starting point for creating MTDLs due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets, including kinases and other enzymes. nih.govnih.gov

Future design strategies for multi-targeted agents based on the this compound scaffold could involve the following approaches:

Hybrid Molecule Approach: This involves pharmacophore hybridization, where two or more distinct pharmacophoric units are integrated into a single molecule. For instance, the 2-propyl group at the C2 position could be functionalized to incorporate a moiety known to inhibit a secondary target. Research on related thieno[2,3-d]pyrimidines has shown success in creating dual inhibitors, such as for 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2), by attaching different arylhydrazone moieties. nih.gov

Privileged Scaffold Decoration: The thienopyrimidine core can be considered a "privileged scaffold" capable of binding to multiple targets. By systematically modifying the substituents at various positions (N3, C5, C6), it is possible to tune the activity profile. For example, introducing substituents that can interact with the ATP-binding sites of different kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), could yield potent multi-action anticancer agents. nih.govresearchgate.net

Computational and In Silico Screening: Advanced computational methods, including molecular docking and dynamic simulations, can be employed to predict the binding of novel this compound derivatives to multiple targets. This allows for the rational design of compounds with a desired polypharmacological profile before their chemical synthesis, saving time and resources. nih.govresearchgate.net

A study on thieno[2,3-d]pyrimidine derivatives demonstrated the potential of this scaffold for multi-target anti-inflammatory activity. By modifying the core structure, researchers developed compounds that could inhibit not only 15-LOX and COX-2 but also the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov This highlights the adaptability of the thienopyrimidine ring system for creating MTDLs.

Table 1: Potential Multi-Target Strategies for this compound Derivatives

Design Strategy Potential Targets Therapeutic Area Rationale
Pharmacophore Hybridization Kinases (e.g., EGFR, VEGFR-2), Enzymes (e.g., COX-2) Oncology, Inflammation Combining known inhibitory fragments onto the thienopyrimidine scaffold to achieve synergistic effects. nih.govresearchgate.net
Scaffold Decoration PI3Kδ, Leishmania N-myristoyltransferase (NMT) B-Cell Malignancies, Leishmaniasis Modifying substituents at N3 and C6 positions to optimize interactions with different enzyme active sites. nih.govacs.org

| Fragment-Based Linking | Multiple Kinase Family Members | Oncology | Linking small molecular fragments known to bind to adjacent sites on different target proteins. |

Strategies for Enhancing Selectivity and Activity Profiles

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications affect biological activity is fundamental. For the thienopyrimidine scaffold, research has shown that the nature and position of substituents are critical for selectivity. nih.gov For instance, in the development of PI3Kδ inhibitors, a scaffold hopping strategy from a known inhibitor to a thienopyrimidine core, followed by optimization of substituents, led to a compound with high potency and selectivity against other PI3K isoforms. acs.org

Introduction of Specific Functional Groups: The activity and selectivity of thienopyrimidine derivatives can be fine-tuned by introducing specific functional groups that exploit unique features of the target's binding site. For example, the addition of a tert-butyl group at position 6 of a thienopyrimidine series improved inhibition of Leishmania NMT, while modifying a piperidine (B6355638) substituent at position 2 was also shown to be a critical interaction parameter. nih.gov Similarly, for this compound, modifications to the propyl group or the aromatic part of the fused ring system could enhance interactions with specific amino acid residues in a target protein.

Conformational Restriction: Limiting the conformational flexibility of a molecule can lock it into its bioactive conformation, thereby increasing its affinity and selectivity for the target. This was demonstrated in the design of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, where creating conformationally restricted thieno[3,2-d]pyrimidinones helped in identifying the biologically active conformer and improving activity. nih.govnih.gov For this compound, this could be achieved by introducing cyclic structures or rigid linkers at the N3 position.

Table 2: Research Findings on Enhancing Thienopyrimidine Selectivity and Activity

Compound Series Modification Strategy Outcome Reference
Thieno[2,3-d]pyrimidine Substitution at position 2 with piperidine derivatives and at position 6 with a tert-butyl group. Improved inhibition and selectivity for Leishmania NMT over human NMT. nih.gov
Thienopyrimidine Scaffold hopping and optimization of substituents. Led to potent and selective PI3Kδ inhibitors for B-cell malignancies. acs.org
Thieno[3,2-d]pyrimidinone Introduction of conformational restrictions. Identification of the biologically active conformer for 17β-HSD2 inhibition. nih.govnih.gov

Future efforts will likely combine these strategies, using computational models to guide the synthesis of novel this compound analogues. These second-generation compounds will be designed not only for enhanced potency but also for refined selectivity profiles or, conversely, for precisely defined multi-target interactions, paving the way for their translation into clinical candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-propylthieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The core thieno[3,2-d]pyrimidin-4(3H)-one scaffold is typically synthesized via a two-step process. First, a thiophene derivative undergoes cyclization with formamide at 140°C to form the pyrimidinone ring. Subsequent functionalization at the 2-position involves nucleophilic substitution or coupling reactions. For example, chlorination with POCl₃ in toluene (with Et₃N as a base) introduces reactive sites for alkylation or amination . Modifications to reduce toxic reagent use (e.g., minimizing POCl₃) are recommended for safety and scalability .

Q. How can structural analogs of this compound be generated for SAR studies?

  • Methodological Answer : Pd-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) enable derivatization at the 6-position of the thienopyrimidinone core. For instance, bromo-substituted intermediates react with aryl/alkynyl partners under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) in DMF/Et₃N to yield analogs. Optimization of solvent, catalyst loading, and reaction time (e.g., 12–24 hr at 80–100°C) is critical for yields >80% .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence biological activity (e.g., PDE7 inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that 2-alkylamino groups (e.g., isopropyl or cyclopentyl) enhance PDE7 inhibition by forming hydrogen bonds with the catalytic domain. In contrast, bulky 6-substituents (e.g., phenylethynyl) reduce activity due to steric hindrance, whereas smaller groups (e.g., methyl) maintain potency. Computational docking (e.g., using OpenEye software) and enzyme assays (IC₅₀ in nM range) validate these trends .

Q. What strategies resolve contradictions in biological data between in vitro and cellular assays?

  • Methodological Answer : Discrepancies often arise from compound solubility or membrane permeability. To address this:

  • Perform logP/logD measurements to assess hydrophobicity.
  • Use cellular uptake assays (e.g., LC-MS quantification) to correlate intracellular concentration with activity.
  • Modify substituents (e.g., adding polar groups like morpholine) to improve bioavailability while retaining target engagement .

Q. How can computational modeling guide the design of derivatives with improved selectivity for mPGES-1 or Plasmodium falciparum targets?

  • Methodological Answer : Molecular docking (e.g., FRED/Vida software) identifies key interactions between the thienopyrimidinone core and binding pockets. For mPGES-1, 2-aryl substitutions (e.g., quinazolinone hybrids) enhance π-π stacking with hydrophobic residues. For antimalarial activity, scaffold flexibility and electron-withdrawing groups (e.g., nitro) improve binding to PfATP4 .

Q. What analytical techniques are critical for characterizing synthetic intermediates and final compounds?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry (e.g., δ 10.94 ppm for NH in 6-(phenylethynyl) derivatives ).
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C₁₇H₁₆N₃OS: calculated 310.1009, observed 310.1003 ).
  • IR Spectroscopy : Detects C=O stretches (~1745 cm⁻¹) to confirm pyrimidinone tautomerization .

Data-Driven Research Considerations

Q. How should researchers handle conflicting spectral data for tautomeric forms of thienopyrimidinones?

  • Methodological Answer : Thienopyrimidin-4(3H)-one exists in keto-enol tautomeric equilibrium. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomer shifts. IR spectroscopy (C=O vs. C–OH stretches) and X-ray crystallography provide definitive structural assignments .

Q. What synthetic routes minimize byproducts during alkylation of the 2-amino group?

  • Methodological Answer : Employ Boc-protected amines or tert-butyl groups to reduce side reactions. For example, 2-tert-butylamino derivatives are synthesized via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) with high regioselectivity . Flash chromatography (cyclohexane/EtOH) effectively isolates pure products .

Safety and Handling

Q. What safety protocols are essential for handling reactive intermediates (e.g., POCl₃ derivatives)?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) and moisture-free conditions for POCl₃ reactions. Quench excess reagent with ice-cold NaHCO₃. Follow GHS guidelines: P233 (store away from ignition sources), P241 (use explosion-proof equipment), and P201 (obtain specialized handling instructions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.